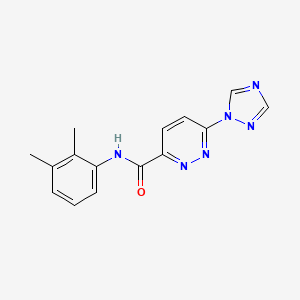
N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C15H14N6O and its molecular weight is 294.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound with significant potential in medicinal chemistry. Its unique structure combines a pyridazine core with a triazole moiety, which is known for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H14N6O
- Molecular Weight : 294.31 g/mol
- CAS Number : 1448072-84-1
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
- Antitumor Effects : Research indicates that it may have cytotoxic effects on cancer cell lines.
Biological Activity Data
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Antimicrobial | Disk diffusion method | Inhibition zone observed | |
| Cytotoxicity | MTT assay | IC50 = 25 µM | |
| Enzyme Inhibition | Kinetic assays | Significant inhibition |
Case Study 1: Antitumor Activity
In a study examining various derivatives of triazole compounds, this compound was evaluated for its cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The compound demonstrated an IC50 value of approximately 25 µM against MCF7 cells, indicating significant antiproliferative activity.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound showed notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Research Findings
Recent investigations into the structure-activity relationship (SAR) of similar compounds have suggested that modifications in the phenyl ring can enhance biological activity. For instance:
- Substituents at the 2 and 3 positions of the phenyl ring may increase binding affinity to target proteins.
- The presence of the triazole moiety contributes to the overall stability and solubility of the compound.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c1-10-4-3-5-12(11(10)2)18-15(22)13-6-7-14(20-19-13)21-9-16-8-17-21/h3-9H,1-2H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGNPSIICRAZFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














